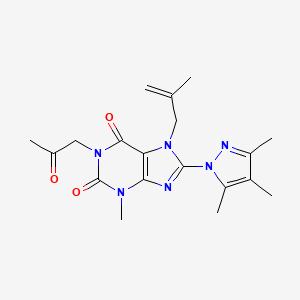![molecular formula C27H26F2N2O3S B2747381 7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 892765-28-5](/img/structure/B2747381.png)
7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one" belongs to the quinolinone family, a class of organic compounds with a wide range of biological activities It features a diethylamino group, two fluorine atoms, a fluorophenyl group, and a methylbenzenesulfonyl group, which confer unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions
Industrial Production Methods
In an industrial setting, the synthesis often employs optimized reaction conditions to maximize yield and minimize byproducts. This may include the use of catalytic agents, controlled temperatures, and specific solvents to enhance reaction efficiency.
化学反应分析
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The aromatic rings and diethylamino group can be oxidized to form different quinoline derivatives.
Reduction: : The sulfonyl group and quinoline core can undergo reduction reactions, altering the compound's properties.
Substitution: : Halogen atoms (like fluorine) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include strong acids (for protonation), bases (for deprotonation), and halogenating agents (for substitution). Reaction conditions often involve controlled temperatures and solvents like dimethyl sulfoxide or ethanol.
Major Products
Depending on the reagents and conditions, major products can include various quinoline derivatives, sulfonylated compounds, and fluorinated analogues.
科学研究应用
This compound is a valuable tool in multiple fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory and anticancer effects.
Industry: : Applied in the development of dyes, pigments, and other chemical products.
作用机制
The compound exerts its effects through various mechanisms:
Molecular Targets: : It can bind to specific proteins, enzymes, or receptors, altering their activity.
Pathways Involved: : It may influence pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Comparison
Compared to other quinolinone derivatives, this compound's unique substituents confer distinct chemical properties, such as higher lipophilicity and enhanced biological activity.
Similar Compounds
6-Fluoro-2-(trifluoromethyl)quinolin-4-one: : Another fluorinated quinolinone with distinct biological activities.
4-Methyl-2-(methylsulfonyl)quinoline: : Similar in structure but lacks the diethylamino group, resulting in different reactivity and applications.
There you have it! Detailed, without the chemical name shortcuts. Interested in diving deeper into any of these sections?
属性
IUPAC Name |
7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F2N2O3S/c1-4-30(5-2)25-15-24-22(14-23(25)29)27(32)26(35(33,34)21-11-9-18(3)10-12-21)17-31(24)16-19-7-6-8-20(28)13-19/h6-15,17H,4-5,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXLCVZPRUPOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol](/img/new.no-structure.jpg)

![N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2747302.png)
![N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamide](/img/structure/B2747306.png)

![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate](/img/structure/B2747308.png)




![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2747317.png)
![3-cyclohexyl-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one](/img/structure/B2747318.png)
![Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate](/img/structure/B2747320.png)
![2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile](/img/structure/B2747321.png)
